molecular formula C16H19ClN4 B15121762 6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline

6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline

Cat. No.: B15121762
M. Wt: 302.80 g/mol
InChI Key: JODIJKMBGFSRCC-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chloro and piperazine groups in this compound enhances its potential for biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the quinoxaline core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Cyclobutylpiperazine Substitution: The final step involves the nucleophilic substitution of the chloro group with 4-cyclobutylpiperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.

    Biological Studies: Used as a probe to study receptor-ligand interactions and enzyme inhibition.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: Explored for its potential as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The chloro and piperazine groups enhance its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-hydroxyphenoxy)quinoxaline
  • 6-Chloro-2-(2-cyanophenoxy)quinoxaline
  • 6-Chloro-2-(4-methylpiperazin-1-yl)quinoxaline

Comparison

Compared to these similar compounds, 6-Chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline is unique due to the presence of the cyclobutyl group, which can influence its biological activity and chemical reactivity. The cyclobutyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

6-chloro-2-(4-cyclobutylpiperazin-1-yl)quinoxaline

InChI

InChI=1S/C16H19ClN4/c17-12-4-5-14-15(10-12)18-11-16(19-14)21-8-6-20(7-9-21)13-2-1-3-13/h4-5,10-11,13H,1-3,6-9H2

InChI Key

JODIJKMBGFSRCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl

Origin of Product

United States

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